4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Description
4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (molecular formula: C₈H₃F₇O, molecular weight: 248.10 g/mol) is a fluorinated aromatic compound featuring a trifluoromethoxy (-OCF₃) group at the 1-position, a trifluoromethyl (-CF₃) group at the 2-position, and a fluorine atom at the 4-position on a benzene ring . This substitution pattern imparts high electronegativity, lipophilicity, and metabolic stability, making it valuable in pharmaceuticals and materials science. Its synthesis typically involves halogenation and trifluoromethylation steps under controlled conditions .
Properties
Molecular Formula |
C8H3F7O |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
4-fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F7O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H |
InChI Key |
OGXZHDPKZBDIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as cesium fluoride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective fluorinating and trifluoromethylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Cesium fluoride for nucleophilic substitution, and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous fluorinated benzene derivatives:
| Compound Name | Molecular Formula | Substituents (Position) | Key Properties |
|---|---|---|---|
| 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | C₈H₃F₇O | -OCF₃ (1), -CF₃ (2), F (4) | High lipophilicity, metabolic stability |
| 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene | C₇H₃F₄IO | -OCF₃ (1), F (2), I (4) | Enhanced halogen bonding, antimicrobial activity |
| 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | -OCF₃ (1), F (2), -NO₂ (4) | Electron-deficient ring, reactive nitro group |
| 4-Chloro-2-fluoro-1-(trifluoromethoxy)benzene | C₇H₃ClF₄O | -OCF₃ (1), F (2), Cl (4) | Lower metabolic stability vs. CF₃ analogs |
| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | C₇H₃ClF₄O | -OCF₃ (1), F (2), Cl (4) | Increased solubility in polar solvents |
| 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene | C₈H₆F₄O | -OCF₃ (1), -CH₃ (4), F (2) | Reduced steric hindrance, higher volatility |
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Trichloromethoxy (-OCCl₃) : Replacing -OCF₃ with -OCCl₃ (e.g., in 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene) reduces electronegativity and increases molecular weight (243.5 g/mol), altering solubility and reactivity .
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) : The -CF₃ group enhances electron-withdrawing effects and lipophilicity compared to -CH₃, improving receptor binding affinity .
Pharmacokinetic Insights :
- Fluorinated compounds generally exhibit increased metabolic stability and blood-brain barrier penetration. The trifluoromethoxy group in the target compound further enhances these properties compared to non-fluorinated analogs .
Biological Activity
4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS No. 123572-66-7) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₈H₄F₇O
- Molecular Weight : 238.1 g/mol
- Structure : The compound features a benzene ring substituted with fluorine and trifluoromethoxy groups, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
Fluorinated compounds, particularly those containing trifluoromethyl and trifluoromethoxy groups, have been shown to exhibit a range of biological activities including antimicrobial, anticancer, and antiviral properties. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, making these compounds attractive candidates for drug development.
Antimicrobial Activity
Research has indicated that fluorinated aromatic compounds can possess significant antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethylbenzene exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | S. aureus | 12 µg/mL |
| 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | E. coli | 16 µg/mL |
These findings suggest that the compound may be effective in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
The potential anticancer properties of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene have been explored in several studies. A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HT-29 (colon cancer) | 20 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
Antiviral Activity
Fluorinated compounds have also been investigated for their antiviral properties. A study focusing on the antiviral effects of similar fluorinated benzene derivatives reported promising results against viruses such as influenza and HIV.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of various fluorinated compounds, including 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene. The study utilized a series of in vitro assays to determine MIC values against common pathogens.
- Anticancer Screening : Another significant study involved screening several fluorinated compounds for anticancer activity using both in vitro and in vivo models. The results indicated that the compound significantly reduced tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
